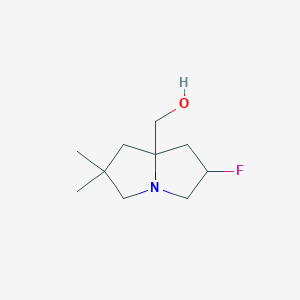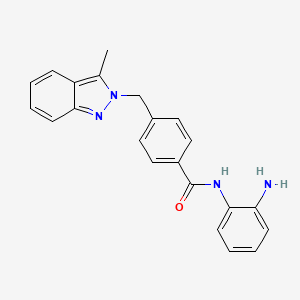
n-(2-Aminophenyl)-4-((3-methyl-2h-indazol-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-Aminophenyl)-4-((3-methyl-2h-indazol-2-yl)methyl)benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indazole moiety, which is known for its biological activity, making it a candidate for research in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Aminophenyl)-4-((3-methyl-2h-indazol-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the indazole derivative with the aminophenyl benzamide under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, n-(2-Aminophenyl)-4-((3-methyl-2h-indazol-2-yl)methyl)benzamide is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound is of interest due to its potential interactions with various biomolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s structure suggests it could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry
Industrial applications might include its use as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The exact mechanism of action for n-(2-Aminophenyl)-4-((3-methyl-2h-indazol-2-yl)methyl)benzamide is not well-defined. its structure suggests it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-(2-Aminophenyl)-4-((2-methyl-2h-indazol-2-yl)methyl)benzamide
- n-(2-Aminophenyl)-4-((3-ethyl-2h-indazol-2-yl)methyl)benzamide
Uniqueness
What sets n-(2-Aminophenyl)-4-((3-methyl-2h-indazol-2-yl)methyl)benzamide apart is its specific substitution pattern on the indazole ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
920314-79-0 |
|---|---|
Formule moléculaire |
C22H20N4O |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
N-(2-aminophenyl)-4-[(3-methylindazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C22H20N4O/c1-15-18-6-2-4-8-20(18)25-26(15)14-16-10-12-17(13-11-16)22(27)24-21-9-5-3-7-19(21)23/h2-13H,14,23H2,1H3,(H,24,27) |
Clé InChI |
GJJWNGFRRAVJHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=CC2=NN1CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


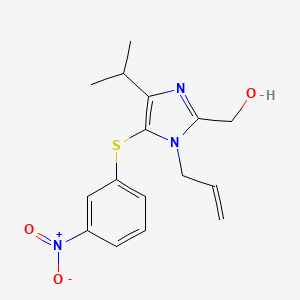
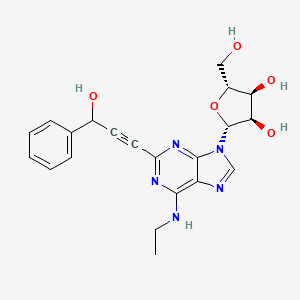


![Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B15219222.png)
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B15219227.png)
![(1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanesulfonyl fluoride](/img/structure/B15219237.png)
![1-{2-[(3-Phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15219244.png)
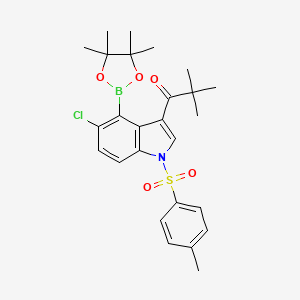
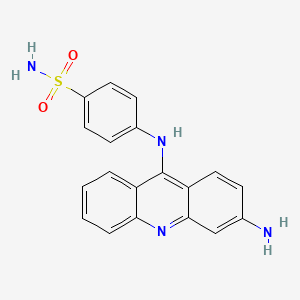
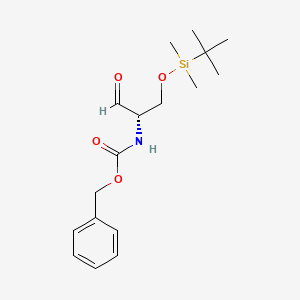
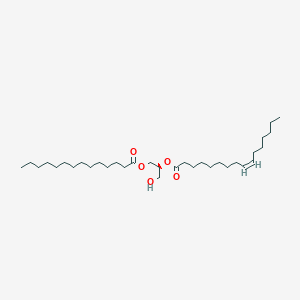
![3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one](/img/structure/B15219292.png)
